methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-(5,7-dimethyl-4-oxo-4H-chromene-2-amido)benzoate is a complex organic compound belonging to the chromene family.
Preparation Methods
The synthesis of methyl 2-(5,7-dimethyl-4-oxo-4H-chromene-2-amido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with methyl anthranilate under acidic conditions . Industrial production methods may involve the use of green catalysts such as onion extract to promote environmentally benign synthesis .
Chemical Reactions Analysis
Methyl 2-(5,7-dimethyl-4-oxo-4H-chromene-2-amido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amido group, leading to the formation of various derivatives.
Scientific Research Applications
Methyl 2-(5,7-dimethyl-4-oxo-4H-chromene-2-amido)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are studied for their potential use in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 2-(5,7-dimethyl-4-oxo-4H-chromene-2-amido)benzoate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 2-(5,7-dimethyl-4-oxo-4H-chromene-2-amido)benzoate can be compared with other chromene derivatives such as:
5,6-dimethyl-4-oxo-4H-chromene-2-carboxylate: Similar in structure but differs in the functional groups attached.
7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene: This compound has a saturated ring structure, making it less reactive.
Methyl 2-(5,7-dimethyl-4-oxo-4H-chromene-2-amido)benzoate stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[(5,7-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO5/c1-11-8-12(2)18-15(22)10-17(26-16(18)9-11)19(23)21-14-7-5-4-6-13(14)20(24)25-3/h4-10H,1-3H3,(H,21,23) |
InChI Key |
DHUGOVHZTVVGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
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